molecular formula C13H14F3NO4 B13145795 (2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid

(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid

Cat. No.: B13145795
M. Wt: 305.25 g/mol
InChI Key: JSBGFGISEDFDKJ-NXEZZACHSA-N
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Description

(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid is a synthetic organic compound with a unique structure that includes a benzoylamino group, a trifluoromethyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid typically involves multiple steps, starting from readily available precursorsThe hydroxy group is then introduced via a hydroxylation reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with amino acid residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid is unique due to the presence of both a trifluoromethyl group and a hydroxy group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxy group allows for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

(2R,5R)-2-benzamido-6,6,6-trifluoro-5-hydroxyhexanoic acid

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)10(18)7-6-9(12(20)21)17-11(19)8-4-2-1-3-5-8/h1-5,9-10,18H,6-7H2,(H,17,19)(H,20,21)/t9-,10-/m1/s1

InChI Key

JSBGFGISEDFDKJ-NXEZZACHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CC[C@H](C(F)(F)F)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(C(F)(F)F)O)C(=O)O

Origin of Product

United States

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